- Mild C-F Activation in Perfluorinated Arenes through Photosensitized Insertion of Isonitriles at 350 nm, Advanced Synthesis & Catalysis, 2020, 362(2), 376-383
Cas no 935-16-0 (1,4-DIISOCYANOBENZENE)
1,4-DIISOCYANOBENZENE structure
Product Name:1,4-DIISOCYANOBENZENE
CAS No:935-16-0
MF:C8H4N2
MW:128.130761146545
MDL:MFCD00012383
CID:803677
PubChem ID:24858515
Update Time:2024-10-26
1,4-DIISOCYANOBENZENE Chemical and Physical Properties
Names and Identifiers
-
- 1,4-DIISOCYANOBENZENE
- 1,4-PHENYLENE DIISOCYANIDE
- Benzene,1,4-diisocyano-
- 1,4-diisocyanobenzol
- 1,4-phenylendiisocyanide
- phenylene-1,4-bisisocyanide
- p-phenylene-1,4-diisocyanate
- TOS-BB-0782
- 1,4-Diisocyanobenzene (ACI)
- p-Phenylene isocyanide (7CI, 8CI)
- p-Diisocyanobenzene
- p-Phenyl diisocyanide
- 4-Isocyanophenylisocyanide
- DB-057409
- 935-16-0
- InChI=1/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6
- AS-81211
- GEO-02803
- W-200529
- DTXSID10377957
- MFCD00012383
- SCHEMBL409015
- 1,4-Phenylenediisocyanide
- AKOS015913089
-
- MDL: MFCD00012383
- Inchi: 1S/C8H4N2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H
- InChI Key: IXACFSRTSHAQIX-UHFFFAOYSA-N
- SMILES: [C-]#[N+]C1C=CC([N+]#[C-])=CC=1
Computed Properties
- Exact Mass: 128.03700
- Monoisotopic Mass: 128.037448136g/mol
- Isotope Atom Count: nothing
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: nothing
- Covalently-Bonded Unit Count: nothing
- Defined Atom Stereocenter Count: nothing
- Undefined Atom Stereocenter Count : nothing
- Defined Bond Stereocenter Count: nothing
- Undefined Bond Stereocenter Count: nothing
- Surface Charge: nothing
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 8.7Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 160 °C (dec.) (lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 0.00000
- LogP: 1.24960
- Solubility: Not determined
1,4-DIISOCYANOBENZENE Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
1,4-DIISOCYANOBENZENE Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1,4-DIISOCYANOBENZENE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 311367-1G |
1,4-DIISOCYANOBENZENE |
935-16-0 | 1g |
¥3777.22 | 2023-12-08 | ||
| eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-27 | |
| A2B Chem LLC | AB57530-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$153.00 | 2024-04-19 | |
| abcr | AB530230-1g |
1,4-Phenylene diisocyanide, 97%; . |
935-16-0 | 97% | 1g |
€330.00 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1014998-1g |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 1g |
$565 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1014998-250mg |
1,4-Phenylene diisocyanide |
935-16-0 | 97% | 250mg |
$195 | 2024-06-07 |
1,4-DIISOCYANOBENZENE Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; 2 h, 55 °C; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Reference
- Electrochemical generation of alkyl and aryl isocyanides, Tetrahedron, 1999, 55(31), 9631-9640
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Neutral isocyanide-templated assembly of pillar[5]arene [2] and [3]pseudorotaxanes, Chemical Communications (Cambridge, 2022, 58(52), 7253-7256
Production Method 4
Reaction Conditions
1.1 Solvents: Toluene ; 8 h, reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 - 30 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 15 - 20 min, 0 °C; 1 h, 0 °C
Reference
- Synthesis and antiproliferative activity of aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids, Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3475-3479
Production Method 5
Reaction Conditions
Reference
- Radiation enhancement of the catalytic properties of three-dimensional coordination polymers of Ru(II) with diisocyanide ligands, Journal of Molecular Catalysis A: Chemical, 1996, 107(1-3), 207-215
Production Method 6
Production Method 7
Reaction Conditions
1.1 Reagents: Phosgene , Triethylamine Solvents: Dichloromethane ; 3 h, 0 °C; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Reference
- Main group compounds. Para-substituted aryl isocyanides, Inorganic Syntheses, 2004, 34, 24-29
Production Method 8
Reaction Conditions
1.1 Reagents: Acetic anhydride ; 2 h, 70 °C; 70 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 8 h, 0 °C
1.3 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 1 h, 0 °C; 2 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, 0 °C
Reference
- Pyrimidazole-Based Covalent Organic Frameworks: Integrating Functionality and Ultrastability via Isocyanide Chemistry, Journal of the American Chemical Society, 2020, 142(50), 20956-20961
Production Method 9
Reaction Conditions
1.1 Reagents: Diisopropylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Reference
- Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach, ChemistrySelect, 2020, 5(38), 11915-11920
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane , Water ; 12 h, 40 °C
Reference
- Room-Temperature Metal-Free Multicomponent Polymerizations of Elemental Selenium toward Stable Alicyclic Poly(oxaselenolane)s with High Refractive Index, Journal of the American Chemical Society, 2021, 143(38), 15723-15731
Production Method 11
Reaction Conditions
Reference
- Alkyl-substituted phenylene diisonitriles, United States, , ,
1,4-DIISOCYANOBENZENE Raw materials
- n-(4-formamidophenyl)formamide
- Carbonimidic dichloride, (4-isocyanophenyl)-
- Benzenamine, 4-isocyano-
1,4-DIISOCYANOBENZENE Preparation Products
1,4-DIISOCYANOBENZENE Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:935-16-0)1,4-DIISOCYANOBENZENE
Order Number:A943349
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:46
Price ($):196.0
Email:sales@amadischem.com
1,4-DIISOCYANOBENZENE Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:935-16-0)1,4-DIISOCYANOBENZENE
Purity:99%
Quantity:1g
Price ($):196.0